m-PEG3-S-PEG3-t-butyl ester
Overview
Description
m-PEG3-S-PEG3-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl ester moiety. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The t-butyl ester can be removed under acidic conditions, making it a versatile reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-S-PEG3-t-butyl ester typically involves the reaction of PEG derivatives with t-butyl ester groups. The process often includes the use of protecting groups and specific reaction conditions to ensure the successful formation of the desired compound. For instance, the t-butyl ester moiety can be introduced through esterification reactions under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-S-PEG3-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester moiety can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the PEG linker acts as a leaving group.
Common Reagents and Conditions
Acidic Conditions: Used for the removal of the t-butyl ester moiety.
Nucleophiles: Employed in substitution reactions to replace the PEG linker.
Major Products Formed
Carboxylic Acids: Formed from the hydrolysis of the t-butyl ester moiety.
Substituted PEG Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
m-PEG3-S-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-PEG3-S-PEG3-t-butyl ester involves the removal of the t-butyl ester moiety under acidic conditions, leading to the formation of a carboxylic acid. This transformation enhances the compound’s reactivity and allows it to participate in various chemical reactions. The PEG linker increases solubility in aqueous media, facilitating its use in biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG3-t-butyl ester: Contains a bromo group instead of a sulfur atom.
Methylamino-PEG2-t-butyl ester: Features a methylamino group and a shorter PEG chain.
Uniqueness
m-PEG3-S-PEG3-t-butyl ester stands out due to its unique combination of a PEG linker and a t-butyl ester moiety. This structure provides enhanced solubility and reactivity, making it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O8S/c1-20(2,3)28-19(21)5-6-23-9-10-25-12-14-27-16-18-29-17-15-26-13-11-24-8-7-22-4/h5-18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUREYBEJCEQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCSCCOCCOCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150790 | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055040-96-3 | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055040-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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